![molecular formula C14H16O3 B1255148 Spiciferone A](/img/structure/B1255148.png)
Spiciferone A
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Overview
Description
Spiciferone A is a natural product found in Curvularia spicifera and Curvularia hawaiiensis with data available.
Scientific Research Applications
Phytotoxicity and Plant Pathology
Spiciferone A, primarily identified as a phytotoxin, is produced by the fungus Cochliobolus spicifer, a pathogen of leaf spot disease in wheat. Studies have demonstrated the importance of its ketone function at C-7 and the methyl at C-2 for its phytotoxicity, indicating its potential role in plant pathology research (Nakajima et al., 1993). Additionally, spiciferones B and C, structurally related to spiciferone A, have been studied for their phytotoxic effects, with spiciferone A being the most toxic (Nakajima et al., 1991).
Biosynthesis Pathways
Research has delved into the biosynthetic pathways of spiciferone A and its related compounds. Incorporation experiments with labeled acetate and methionine have suggested that spiciferone A is produced from a common precursor, involving unique modifications like C-C bond cleavage by retroaldol condensation (Nakajima et al., 1993). This knowledge aids in understanding the molecular mechanisms of natural product biosynthesis in fungi.
Structural Elucidation and Stereochemistry
The absolute stereochemistry of spiciferone A, crucial for its biological activity, was determined using X-ray analysis and spectral comparison techniques. This research provides insights into its unique biosynthesis and structural aspects, valuable for the synthesis of bioactive natural products (Nakajima et al., 1994).
Novel Derivatives and Anticancer Activity
Spiciferone analogs have been isolated from various fungi, expanding the chemical diversity and potential applications of these compounds. For instance, new spiciferone derivatives were identified with significant cytotoxic activities against cancer cell lines, highlighting their potential in anticancer research (Tan et al., 2018).
Environmental and Ecological Studies
Studies on fungi producing spiciferone A, such as Cadophora species from Antarctic wood-rot fungi, have implications for environmental and ecological research. These studies contribute to understanding the adaptation and bioactive compound production of fungi in extreme environments (Rusman et al., 2018).
properties
Product Name |
Spiciferone A |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
8-ethyl-2,3,8-trimethylchromene-4,7-dione |
InChI |
InChI=1S/C14H16O3/c1-5-14(4)11(15)7-6-10-12(16)8(2)9(3)17-13(10)14/h6-7H,5H2,1-4H3 |
InChI Key |
QMMMQWRPZIJGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C=CC2=C1OC(=C(C2=O)C)C)C |
synonyms |
spiciferone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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